Blonanserin N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blonanserin N-Oxide is a metabolite of blonanserin, an atypical antipsychotic drug. Blonanserin is primarily used for the treatment of schizophrenia and functions as a mixed serotonin 5-HT2A and dopamine D2 receptor antagonist . The N-oxide form of blonanserin is one of its primary metabolites, which is formed through the oxidation of the nitrogen atom in the piperazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Blonanserin N-Oxide typically involves the oxidation of blonanserin. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Blonanserin N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can revert this compound back to blonanserin.
Substitution: Substitution reactions can occur at the nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include further oxidized metabolites, reduced forms of blonanserin, and substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Blonanserin N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of blonanserin metabolism.
Biology: Investigated for its effects on neurotransmitter systems in the brain.
Medicine: Studied for its potential therapeutic effects and safety profile in comparison to blonanserin.
Industry: Used in the development of new antipsychotic drugs and in the study of drug metabolism.
Mechanism of Action
Blonanserin N-Oxide exerts its effects by binding to and inhibiting dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia . The N-oxide form may have a different binding affinity and pharmacokinetic profile compared to the parent compound .
Comparison with Similar Compounds
Blonanserin N-Oxide can be compared to other similar compounds such as:
Blonanserin: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
Risperidone: Another atypical antipsychotic with a similar therapeutic profile but different side effects.
Olanzapine: An atypical antipsychotic with a broader receptor binding profile and different metabolic pathways.
This compound is unique in its specific metabolic pathway and the formation of the N-oxide metabolite, which may contribute to its distinct pharmacological profile .
Biological Activity
Blonanserin N-Oxide (BLNO) is a derivative of the atypical antipsychotic drug blonanserin, which has gained attention for its potential biological activities, particularly in the management of diabetes and its effects on glucose metabolism. This article reviews the biological activity of BLNO, focusing on its pharmacological effects, mechanisms of action, and comparative studies with other antidiabetic agents.
1. Pharmacological Profile
Blonanserin is primarily known for its antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors, which are crucial in the treatment of schizophrenia. BLNO retains these properties while also exhibiting unique effects relevant to metabolic regulation.
- Receptor Affinity : BLNO shows a high binding affinity for dopamine D2 and serotonin 5-HT2A receptors, similar to blonanserin but with enhanced effects on glucose metabolism .
- Insulin Sensitivity : Studies indicate that BLNO may improve insulin sensitivity in diabetic models, potentially acting through the activation of β-cell signaling pathways .
2. Biological Activity in Animal Models
Research has demonstrated that BLNO possesses significant antidiabetic properties in various animal models.
2.1 Glucose Lowering Effects
In a study involving diabetic Wistar rats induced by streptozotocin (STZ), administration of BLNO resulted in significantly reduced blood glucose levels:
- Dosage : At doses of 1 mg/kg and 5 mg/kg, BLNO lowered glucose levels from hyperglycemic ranges (500-600 mg/dL) to approximately 100 mg/dL over a period of 28 days .
- Comparison with Standard Drugs : The efficacy of BLNO at 5 mg/kg was comparable to that of metformin and sitagliptin at higher doses (100 mg/kg) during oral glucose tolerance tests (OGTT) .
2.2 Long-Term Efficacy
- A long-term study indicated sustained reductions in fasting blood glucose levels and body weight without significant adverse effects, suggesting a favorable safety profile for chronic use .
3. Comparative Studies
BLNO's effectiveness has been compared against other antidiabetic agents to evaluate its potential as a therapeutic option.
Compound | Dosage (mg/kg) | Blood Glucose Reduction | Study Duration |
---|---|---|---|
This compound | 1 | Significant | 28 days |
This compound | 5 | Comparable to metformin | 28 days |
Metformin | 100 | Significant | 28 days |
Sitagliptin | 100 | Significant | 28 days |
4. Case Studies and Clinical Implications
While most studies have been conducted in animal models, preliminary clinical observations suggest that transdermal formulations of blonanserin may also provide benefits in managing nausea and preventing delirium in patients with advanced illnesses .
4.1 Clinical Observations
- A retrospective study indicated that transdermal blonanserin improved nausea in patients who did not respond to standard antiemetics, highlighting its potential palliative benefits .
5. Conclusion
This compound emerges as a promising compound with notable biological activity, particularly in the context of diabetes management. Its ability to lower blood glucose levels effectively positions it as a candidate for further research and potential therapeutic use. The comparative efficacy with established antidiabetic agents underscores its significance as a novel lead molecule for drug repurposing efforts aimed at metabolic disorders.
Further studies are warranted to explore the mechanisms underlying its actions and to validate these findings in larger clinical trials. The integration of BLNO into treatment regimens could provide new avenues for managing diabetes and related metabolic conditions effectively.
Properties
Molecular Formula |
C23H30FN3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
InChI |
InChI=1S/C23H30FN3O/c1-2-27(28)15-13-26(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 |
InChI Key |
OTCKVXVFRUCJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.